Compound Description: Pexidartinib is the dihydrochloride salt of 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine. This compound acts as a kinase inhibitor, specifically targeting CSF1R, KIT, and FLT3, which are implicated in various disease pathways . Pexidartinib has shown promising results in clinical trials for treating tenosynovial giant cell tumor (TGCT) .
Relevance: Pexidartinib shares the core pyridin-2-amine structure with 3-(trifluoromethoxy)pyridin-2-amine. Additionally, both compounds feature a fluorine-containing substituent on the pyridine ring, albeit at different positions and with different fluorine-containing groups (trifluoromethyl in pexidartinib versus trifluoromethoxy in the target compound) . This structural similarity suggests potential similarities in their physicochemical properties and biological activities.
Compound Description: HNPC-A9229 is a recently developed fungicide that exhibits potent activity against various fungal pathogens, including Puccinia sorghi and Erysiphe graminis . It demonstrates superior or comparable efficacy to commercially available fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam . Importantly, HNPC-A9229 also shows low toxicity to rats, making it a promising candidate for agricultural applications .
Relevance: While HNPC-A9229 belongs to the pyrimidin-4-amine class and 3-(trifluoromethoxy)pyridin-2-amine belongs to the pyridin-2-amine class, both compounds feature a halogenated pyridine ring and a fluorine-containing substituent. HNPC-A9229 contains a 3-chloropyridin-2-yl moiety, while the target compound has a trifluoromethoxy group at the 3-position of the pyridine ring . This shared structural motif suggests that both compounds might exhibit similar interactions with biological targets, despite belonging to different core heterocycles.
Compound Description: PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of Class I PI3K and mTOR kinase [, ]. Its high selectivity for PI3K and mTOR kinases, coupled with excellent pharmacokinetic properties, makes it a promising clinical candidate for cancer treatment [, ]. PQR530 has shown efficacy in preventing cell growth in various cancer cell lines and inhibiting tumor growth in an OVCAR-3 xenograft model [, ].
Relevance: PQR530 and 3-(trifluoromethoxy)pyridin-2-amine belong to the same chemical class, pyridin-2-amines, and both possess a fluorine-containing substituent on the pyridine ring. PQR530 contains a difluoromethyl group at the 4-position, whereas the target compound has a trifluoromethoxy group at the 3-position [, ]. This structural similarity highlights the significance of the pyridin-2-amine scaffold and fluorine-containing substituents in designing bioactive molecules.
Compound Description: PQR626 is a potent and selective mTOR inhibitor designed for treating neurological disorders . This orally available and brain-penetrant compound exhibits improved metabolic stability compared to its predecessor, PQR620 . PQR626 has demonstrated efficacy in preclinical studies, significantly reducing mortality in a mouse model of tuberous sclerosis complex (TSC) .
Relevance: Like 3-(trifluoromethoxy)pyridin-2-amine, PQR626 belongs to the pyridin-2-amine class and contains a difluoromethyl substituent on the pyridine ring, although at the 4-position . This structural resemblance emphasizes the relevance of the pyridin-2-amine moiety and fluorine-containing substituents in developing therapeutic agents for various diseases, including neurological disorders.
4-(Difluoromethyl)pyridin-2-amine
Compound Description: 4-(Difluoromethyl)pyridin-2-amine is a key intermediate in synthesizing various protein kinase inhibitors, particularly those targeting PI3K and mTOR kinase . Its versatility as a building block has led to its incorporation into numerous clinical candidates for cancer treatment .
Relevance: This compound represents a simplified structure of both PQR530 and PQR626, retaining the core pyridin-2-amine scaffold and the difluoromethyl group at the 4-position . Its role as a key intermediate for synthesizing potent kinase inhibitors highlights the importance of the difluoromethylpyridin-2-amine motif as a pharmacophore. Compared to 3-(trifluoromethoxy)pyridin-2-amine, the structural difference lies in the position and type of fluorine-containing substituent. This comparison suggests that both the position and nature of the fluorine-containing group can impact the pharmacological activity of pyridin-2-amine derivatives.
Compound Description: PQR309, also known as bimiralisib, is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations . This compound has shown excellent selectivity for PI3K and mTOR, with no detectable off-target interactions in a wide panel of protein kinase, enzyme, and receptor ligand assays . PQR309 exhibits favorable pharmacokinetic parameters in various species and has demonstrated efficacy in preclinical tumor models . It is currently undergoing phase II clinical trials for advanced solid tumors and refractory lymphoma .
Relevance: Similar to 3-(trifluoromethoxy)pyridin-2-amine, PQR309 features a trifluoromethyl group on the pyridine ring, although at the 4-position. Additionally, both compounds share the core pyridin-2-amine structure . This shared scaffold and the presence of a trifluoromethyl substituent in both compounds underscore the importance of these structural features in designing potent kinase inhibitors with potential therapeutic applications.
Compound Description: PQR620 is a potent and selective mTORC1/2 inhibitor with high brain penetration . Preclinical studies have shown its efficacy in inhibiting cancer cell growth in vitro and in vivo, with promising results in an ovarian carcinoma mouse xenograft model . Its ability to penetrate the blood-brain barrier and effectively inhibit mTORC1/2 activity makes it a potential therapeutic candidate for treating various cancers and central nervous system disorders .
Relevance: Like 3-(trifluoromethoxy)pyridin-2-amine, PQR620 features a difluoromethyl group on the pyridine ring, although at the 4-position . Both compounds share the core pyridin-2-amine structure, highlighting its relevance in designing molecules with biological activity.
Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric AKT inhibitor . It demonstrates high enzymatic potency against AKT isoforms (AKT1, AKT2, and AKT3), effectively inhibits AKT activation and downstream signaling in cells, and has shown promising antitumor activity in a xenograft mouse model of endometrial adenocarcinoma .
Relevance: While ARQ 092 features a more complex structure than 3-(trifluoromethoxy)pyridin-2-amine, both compounds share the core pyridin-2-amine moiety . The presence of this common scaffold suggests that modifications around this core structure can lead to diverse pharmacological activities, including AKT inhibition, highlighting the versatility of the pyridin-2-amine scaffold in medicinal chemistry.
Compound Description: AMG 900 is a highly selective, orally bioavailable inhibitor of Aurora kinases . It exhibits activity against multidrug-resistant cancer cell lines, making it a promising candidate for overcoming drug resistance in cancer treatment . AMG 900 demonstrates acceptable pharmacokinetic properties and robust pharmacodynamic activity despite its high in vitro metabolic intrinsic clearance .
Relevance: Although AMG 900 has a different core structure than 3-(trifluoromethoxy)pyridin-2-amine, both compounds share a substituted pyridine ring with an amino group . This structural similarity highlights the potential of modifying the substituents on the pyridine ring to achieve selectivity for different kinase targets.
Compound Description: AMG319 is a potent and selective PI3Kδ inhibitor designed for treating inflammation and autoimmune diseases . This compound demonstrates excellent selectivity for PI3Kδ over a wide range of protein kinases and exhibits high efficacy in rodent models of inflammation . AMG319's favorable physicochemical properties and promising preclinical data support its potential as a therapeutic agent for inflammatory and autoimmune disorders .
Relevance: While AMG319 possesses a more complex structure compared to 3-(trifluoromethoxy)pyridin-2-amine, both compounds contain a pyridine ring with substituents at the 2-position. In AMG319, the pyridine ring is directly linked to a quinoline moiety at the 2-position, whereas in the target compound, a trifluoromethoxy group occupies the 3-position . This structural comparison emphasizes the significance of substituents on the pyridine ring in modulating biological activity and targeting specific enzymes like PI3Kδ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.